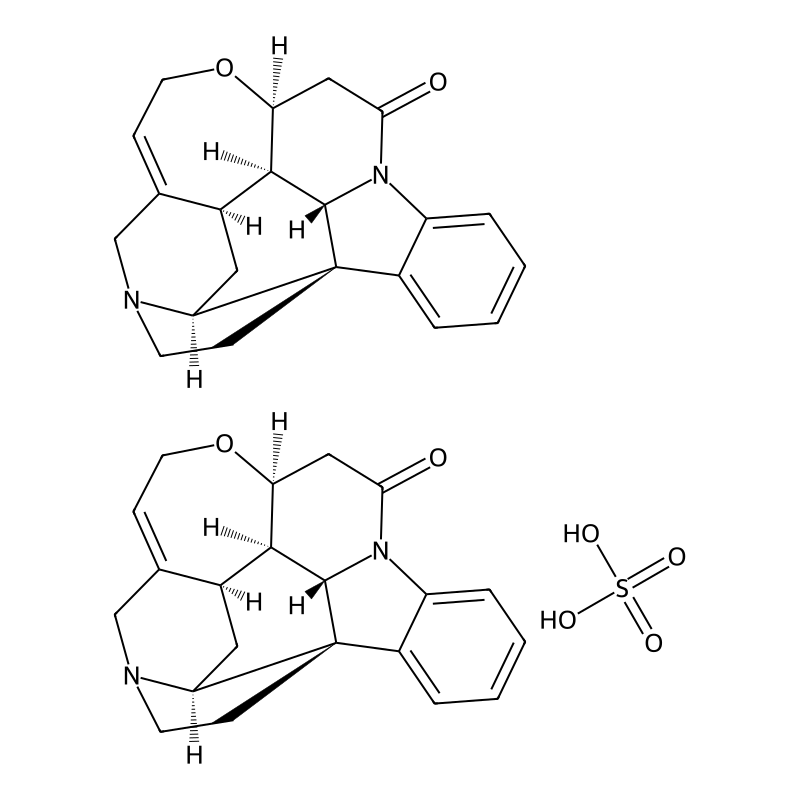

Strychnine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Strychnine sulfate (CAS 60-41-3) is a highly water-soluble, stable pentahydrate salt of the prototypic indole alkaloid strychnine. Widely recognized as a potent, competitive antagonist of the inhibitory glycine receptor (GlyR), it is an indispensable reference standard and pharmacological tool in neurophysiology [1]. Beyond its biological applications, the compound's rigid, complex chiral framework and 2:1 alkaloid-to-sulfate stoichiometry make it a highly effective chiral resolving agent for the separation of racemic acids and polyanions [2]. For procurement professionals and laboratory managers, specifying the sulfate salt rather than the free base ensures immediate compatibility with aqueous workflows, eliminating the need for organic co-solvents in sensitive analytical and biological systems [3].

Research Fit

Substituting strychnine sulfate with strychnine free base or closely related analogs like brucine introduces severe process and performance bottlenecks. Strychnine free base exhibits negligible aqueous solubility (~160 mg/L), requiring the addition of DMSO, ethanol, or strong acids for dissolution—additives that frequently cause solvent artifacts or pH shifts in delicate electrophysiological assays [1]. Furthermore, attempting to substitute strychnine with the less toxic analog brucine fundamentally alters receptor binding kinetics, as brucine exhibits significantly lower antagonistic potency at glycine receptors [2]. In chiral resolution workflows, replacing the pre-protonated sulfate salt with a free base necessitates in situ acidification, which can rapidly degrade acid-sensitive racemate targets such as polyoxometalates [3].

Substitution Risk

Enhanced Aqueous Solubility for Physiological Assays

The free base form of strychnine is notoriously difficult to dissolve in water, which limits its utility in purely aqueous biological assays. Quantitative solubility data demonstrates that strychnine sulfate achieves a water solubility of approximately 29 mg/mL (1 in 35 parts), whereas strychnine free base is limited to only 0.16 mg/mL (160 mg/L) at 25°C [1]. This ~180-fold increase in aqueous solubility allows researchers to formulate high-concentration stock solutions directly in physiological buffers without relying on organic co-solvents like DMSO or ethanol, which are known to perturb cell membrane dynamics in patch-clamp recordings[2].

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | ~29 mg/mL (2.9 g/100 mL) |

| Comparator Or Baseline | Strychnine free base (~0.16 mg/mL) |

| Quantified Difference | ~180-fold higher aqueous solubility |

| Conditions | Neutral pH, 25°C in aqueous media |

Enables the preparation of artifact-free, highly concentrated aqueous stock solutions essential for neuropharmacological assays.

Counterion Stoichiometry for Low-Osmolarity Buffer Formulations

When formulating perfusion buffers for whole-cell patch-clamp electrophysiology, controlling the chloride gradient is essential, as the glycine receptor (GlyR) is a chloride-permeable channel. Strychnine sulfate is a 2:1 salt, delivering two moles of the active alkaloid cation for every single mole of the divalent sulfate counterion [1]. In contrast, strychnine hydrochloride is a 1:1 salt that introduces one mole of chloride for every mole of active alkaloid [2]. By utilizing the sulfate salt, researchers not only halve the molar concentration of the counterion required to achieve the target strychnine concentration, but they also utilize an impermeant sulfate anion rather than adding exogenous chloride, thereby preventing unintended shifts in the chloride reversal potential during sensitive recordings.

| Evidence Dimension | Alkaloid-to-counterion molar ratio |

| Target Compound Data | 2:1 (Strychninium:Sulfate) |

| Comparator Or Baseline | Strychnine hydrochloride (1:1 Strychninium:Chloride) |

| Quantified Difference | 50% reduction in counterion molarity per active alkaloid equivalent and avoidance of exogenous chloride |

| Conditions | Buffer preparation for sensitive in vitro patch-clamp assays |

Reduces non-target ionic load and prevents shifts in the chloride reversal potential in delicate electrophysiological perfusion systems.

Diastereomeric Salt Crystallization and Pfeiffer Effect Induction

In the field of chiral resolution, particularly for complex inorganic polyanions, the choice of the resolving agent's salt form dictates the success of the separation. Strychnine sulfate has been specifically utilized as an environment substance to induce the Pfeiffer effect and facilitate the chiral resolution of Waugh-type enneamolybdomanganate(IV) polyanions [1]. Compared to using strychnine free base—which requires the addition of strong acids to form the necessary chiral cation in solution—the pre-protonated sulfate salt dissolves directly to provide the active resolving cation [2]. This direct dissolution prevents the acid-catalyzed degradation of sensitive racemic complexes, ensuring higher yields of the resolved enantiomers.

| Evidence Dimension | Chiral environment induction capability |

| Target Compound Data | Direct dissolution to yield chiral strychninium cations |

| Comparator Or Baseline | Strychnine free base (requires in situ acidification) |

| Quantified Difference | Eliminates the need for exogenous acid addition during resolution |

| Conditions | Resolution of acid-sensitive racemic polyanions in aqueous/organic media |

Enables the direct optical resolution of acid-sensitive racemic complexes that would otherwise degrade during in situ salt formation.

Glycine Receptor Antagonism in Patch-Clamp Electrophysiology

Directly downstream of its enhanced aqueous solubility and favorable 2:1 counterion stoichiometry, strychnine sulfate is the premier choice for formulating perfusion buffers in whole-cell patch-clamp studies [1]. It allows researchers to completely block inhibitory glycinergic transmission in spinal cord and brainstem slices without introducing DMSO-related membrane artifacts or shifting the chloride reversal potential with exogenous chloride ions [2].

Chiral Resolution of Acid-Sensitive Polyanions

Leveraging its pre-protonated state, strychnine sulfate is utilized as a highly effective chiral environment substance for resolving complex, acid-sensitive racemic mixtures, such as Waugh-type heteropolyanions [1]. Its direct solubility in mixed aqueous-organic systems facilitates the Pfeiffer effect and diastereomeric crystallization without the degradative pH drops associated with free base acidification [2].

Reference Standard for Analytical Toxicology

Due to its stable crystalline pentahydrate form and high purity profile, strychnine sulfate serves as a critical reference material in forensic and analytical toxicology [1]. Its predictable dissolution behavior ensures reproducible calibration curves for LC-MS/MS methods used to detect alkaloid exposure in biological and environmental matrices [2].

Application Fit Matrix

Physical Description

ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE.

Color/Form

Colorless crystals

Colorless, transparent, prismatic crystals or white crystalline powder

Colorless to white, crystalline solid.

Hard white crystals or powder

Colorless rhombohedrons (from ethanol)

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

1.36 g/cm³

1.36

LogP

1.68

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

Low

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

57-24-9

Associated Chemicals

Strychnine hydrochloride;1421-86-9

Strychnine nitrate;66-32-0

Strychnine sulfate pentahydrate;60491-10-3

Wikipedia

Strychnine

Strychnine sulfate pentahydrate

Biological Half Life

... A 42-year-old man presented shortly after ingestion of an unknown quantity of strychnine powder. After a respiratory arrest, with intensive supportive management requiring admission to an intensive care unit, he survived. Eight serum samples were taken over the first 5 days and analyzed subsequently for strychnine concentrations. ... Serum concentrations followed a monoexponential elimination curve with a calculated elimination half-life of 12 hours. ...

Use Classification

Biotoxins -> NIOSH Emergency Response Categories

Methods of Manufacturing

By extraction of seeds of Strychnos spp with benzene in presence of calcium hydroxide; benzene extract is acidified and alkaloids ... recovered by alkali treatment. Strychnine is separated from crude alkaloids by crystallization from alc.

Extraction of the seeds of Nux vomica with acetic acid, filtration, precipitation by alkali and filtration.

General Manufacturing Information

Analytic Laboratory Methods

NIOSH Method 5016. Determination of Strychnine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples. Detection limit= 0.001 mg/cu m.

AOAC Method 962.22. Elixirs of Iron, Quinine, and Strychnine in drugs.

A simple, sensitive, and specific thin-layer chromatography densitometric method has been developed for the simultaneous quantitation of strychnine and brucine. These two marker compounds are quantitated in the seeds of Strychnos nux-vomica, Strychnos ignatii, and its formulations. The method involves densitometric evaluation of strychnine and brucine after resolving it by high-performance TLC on silica gel plate with toluene-ethyl acetate-diethyl amine-methanol (7:2:1:0.3 v/v) as the mobile phase. The method is validated for precision (interday and intraday), repeatability, and accuracy. The relationship between the concentration of standard solutions and the peak response is linear within the concentration range of 160 to 480 ng/spot for strychnine and 80 to 480 ng/spot for brucine. Instrumental precision is found to be 0.54 and 0.78 (% CV), and repeatability of the method is 1.01 and 1.06 (% CV) for strychnine and brucine, respectively. Accuracy of the method is checked by recovery study conducted at three different levels and the average percentage recovery is found to be 99.13% for strychnine and 100.16% for brucine. The proposed HPTLC method for the simultaneous quantitation of strychnine and brucine is found to be simple, precise, specific, sensitive, and accurate, and it can be used for routine quality control of raw material of Strychnos spp. It also can be applied in quantitating any of these marker compounds in other formulations.

For more Analytic Laboratory Methods (Complete) data for Strychnine (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A simple, rapid, sensitive and low-cost method using capillary electrophoresis (CE) coupled with field-amplified sample stacking (FASS) has been developed and validated for the simultaneous determination of strychnine and brucine residues in human urine. Before sample loading, a water plug (3.5 kPa, 3 sec) was injected to contain sample cations and to permit FASS. Electrokinetic injection at a voltage (20 kV, 25 sec) was then used to introduce cations. Separation was performed using 20 mM acetate buffer (pH 3.8) with an applied voltage of 20 kV. The calibration curves were linear over a range of 8.00-2.56 infinity 10(2) ng/mL (r = 0.9995) for strychnine and 10.0-3.20 x 10(2) ng/mL (r = 0.9999) for brucine. Extraction recoveries in urine were greater than 79.6 and 82.8% for strychnine and brucine, respectively, with an RSD of less than 4.9%. The detection limits (signal-to-noise ratio 3) for strychnine and brucine were 2.00 and 2.50 ng/mL, respectively. A urine sample from one healthy female volunteer (26 years old, 50 kg) was pretreated and analyzed. Strychnine and brucine levels in urine could be detected 24 hr after administration. On these grounds, this method was feasible for application to preliminary screening of trace levels of abused drugs for both doping control and forensic analysis.

A sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the determination of brucine and strychnine in rat plasma. Samples were extracted by ethyl acetate-n-butanol (7: 3). Chromatographic separation was operated on ZORBAX XDB-C18 column with gradient elution of acetonitrile-methanol-water (0.05% acetic acid and 10 nmol/L ammonium formate contained), followed by LC-MS/MS in positive electrospray ionization. Quantification was carried out on multiple reaction monitoring (MRM) of the transition m/z 395.2/324.2, m/z 335.2/184.2 and m/z 199.1/171.1 for brucine, strychnine and tacrine (internal standard), respectively. The method was linear in the range of 0.195-100 and 0.07840 ug/L for brucine and strychnine, with coefficient correlation 0.994 and 0.996 respectively. The recoveries of extraction were 78.9% - 102.4% for brucine and 95.2% - 106.1% for strychnine. Precision, accuracy, stability and matrix effect of the analytes met the requirement. The method was applied to a pharmacokinetic study of brucine and strychnine after cutaneous administration of Semen Strychni niosome gel. The C(max) were (26.20 +/- 5.81) and (12.50 +/- 3.00) ug/L while the AUC(0-infinity), were (193.75 +/- 39.43) and (98.25 +/- 28.54) ug x hr x L(-1) of the two components. We conclude that the niosomes may reduce the systemic exposures and prolong the local release of brucine and strychnine.

An original liquid chromatography method with photodiode-array detection (DAD) is presented for the determination of strychnine in blood. This sensitive method allows the use of only 0.1 mL of sample. The strychnine was isolated from blood using a liquid-liquid extraction procedure and chloroquine as an internal standard. The limits of detection (LOD) and quantification were 0.06 and 0.5 mg/L, respectively. The recovery was 94% and the coefficients of variation (CV) ranged from 5.9 to 10.8%. A fatal case of strychnine poisoning is presented, with a lethal blood concentration of 25 mg/L.

For more Clinical Laboratory Methods (Complete) data for Strychnine (17 total), please visit the HSDB record page.

Storage Conditions

Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers and heat. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

The difference in susceptibility among intact adult rats and the lack of difference between other comparable males and females corresponded with the ability of liver homogenates from these animals to metabolize strychnine in vitro. SKF 525A increased the toxicity of strychnine to intact animals and eliminated the sex difference both in vivo and in vitro.

... Pyrone compounds isolated from the rhizome of Piper methysticum were effective antagonists of poisoning when administered 30 minutes before strychnine. Methysticin was the most potent; its maximal effective ip dosage ... raised the sc LD50 of strychnine from 1.45 to 7.3 mg/kg. ... Phenobarbital ... raised the LD50 of strychnine to 43.0 mg/kg.

Stability Shelf Life

Under abiotic conditions, strychnine is a relatively stable compound. It is photostable and does not hydrolize at pH 5-9.

Explore Compound Types